1,4-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
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Overview
Description
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine is a synthetic organic compound with the molecular formula C18H15ClN6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-chloro-9H-purin-6-amine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzene-1,4-diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biochemistry: The compound is used in the study of purine metabolism and its role in cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine involves its interaction with specific molecular targets in cells. In the context of its anticancer activity, the compound is believed to induce apoptosis by interacting with key proteins involved in the apoptotic pathway. This interaction disrupts the normal function of these proteins, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound shares a similar purine structure but lacks the benzene-1,4-diamine moiety.
2,6,9-Trisubstituted Purine Derivatives: These compounds have different substituents on the purine ring and are studied for their potential biological activities.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
125802-55-3 |
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Molecular Formula |
C18H15ClN6 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-6-13(20)7-9-14)15-17(24-18)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10,20H2,(H,22,23,24) |
InChI Key |
LTWAAWMGZAVRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N |
Origin of Product |
United States |
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